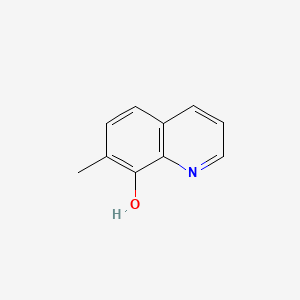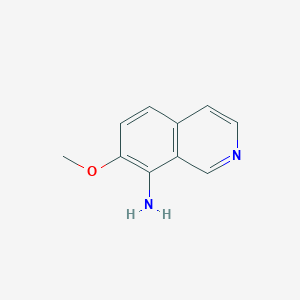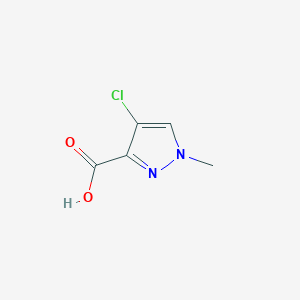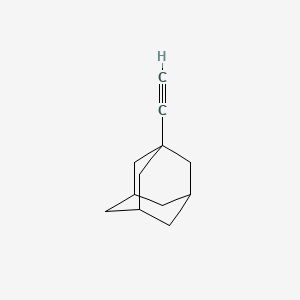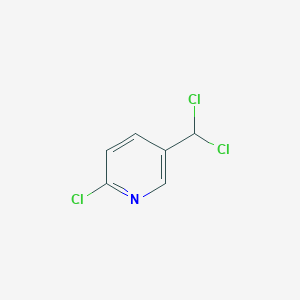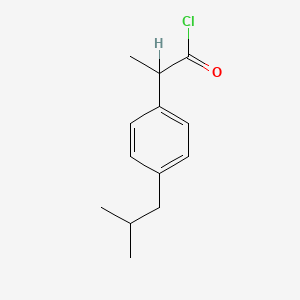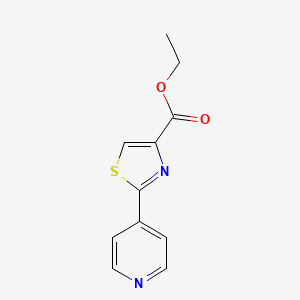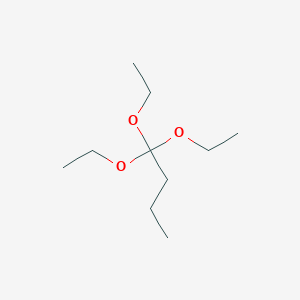
Triethyl Orthobutyrate
Vue d'ensemble
Description
Triethyl Orthobutyrate is a chemical compound with the molecular formula C10H22O3 . It is used as an intermediate in pharmaceutical chemical and organic synthesize . It can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one .
Synthesis Analysis
Triethyl Orthobutyrate is commonly used in the Claisen rearrangement to construct new C-C bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . The mechanism proceeds with TEOF 1 activated by the N 3 -coordinated Cu (II)Nano-catalyst followed by the attack of amine 16 on TEOF, which results in the formation of an amide acetal intermediate .
Molecular Structure Analysis
The molecular structure of Triethyl Orthobutyrate is represented by the IUPAC name 1,1,1-triethoxybutane . The InChI representation is InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 . The Canonical SMILES representation is CCCC(OCC)(OCC)OCC .
Chemical Reactions Analysis
Triethyl Orthobutyrate is involved in one-pot reactions with amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions . It is also used in the Claisen rearrangement to construct new C-C bonds .
Physical And Chemical Properties Analysis
Triethyl Orthobutyrate is a clear colorless liquid . The molecular weight is 190.28 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The topological polar surface area is 27.7 Ų .
Mécanisme D'action
Target of Action
Triethyl Orthobutyrate, also known as 1,1,1-Triethoxybutane, is a type of orthoester . Orthoesters are functional groups containing three alkoxy groups attached to one central carbon atom . They are often used as valuable and efficient substrates in various classes of two-component and multi-component organic reactions . The primary targets of Triethyl Orthobutyrate are therefore the reactants in these organic transformations.
Mode of Action
The interaction of Triethyl Orthobutyrate with its targets involves nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule. This leads to the formation of a new chemical compound. The exact changes resulting from this interaction depend on the specific reactants involved in the organic transformation.
Biochemical Pathways
Triethyl Orthobutyrate affects various biochemical pathways depending on the specific organic reactions it is involved in. It serves as a substrate in these reactions, contributing to the formation of new organic compounds . The downstream effects of these reactions can vary widely, influencing different biochemical pathways based on the nature of the newly formed compounds.
Pharmacokinetics
Its physical properties such as boiling point (146 °c) and density (0891 g/mL) suggest that it is a volatile and relatively light compound . These properties could influence its bioavailability, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Triethyl Orthobutyrate’s action depend on the specific organic reactions it participates in. As a substrate in these reactions, it contributes to the formation of new organic compounds . The effects of these compounds at the molecular and cellular level can vary widely.
Action Environment
The action, efficacy, and stability of Triethyl Orthobutyrate can be influenced by various environmental factors. For instance, the temperature and pressure can affect the kinetics and mechanism of the gas-phase elimination of similar compounds . Furthermore, the reaction medium (e.g., solvent-free conditions, aqueous media, organic solvents) can also impact the reactions involving Triethyl Orthobutyrate .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-triethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMZTKUZCNGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327334 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl Orthobutyrate | |
CAS RN |
24964-76-9 | |
| Record name | Triethyl Orthobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

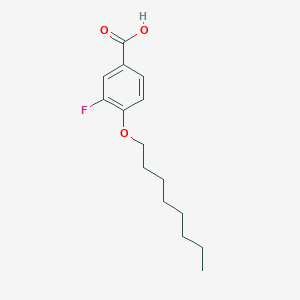
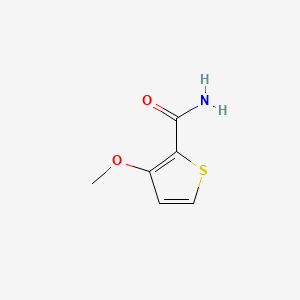
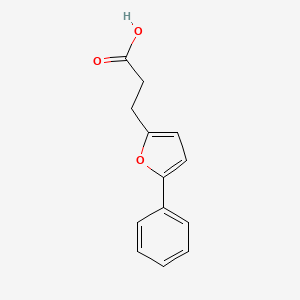
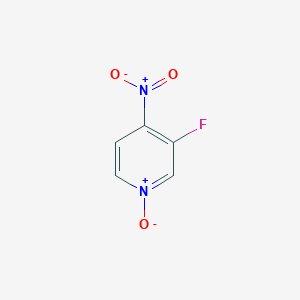
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)
![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)
